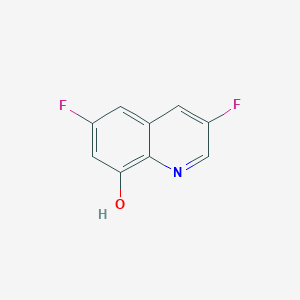
3,6-Difluoro-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-8-quinolinol is a fluorinated derivative of quinolinol, a compound known for its diverse biological activities. The incorporation of fluorine atoms into the quinolinol structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-8-quinolinol typically involves the fluorination of quinolinol derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. For instance, starting from 3-aminoquinoline, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoro-8-quinolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
3,6-Difluoro-8-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antibacterial, antiviral, and antineoplastic activities.
Industry: Utilized in the development of agrochemicals and materials for liquid crystals
Mechanism of Action
The mechanism of action of 3,6-Difluoro-8-quinolinol involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is similar to that of fluoroquinolones, a class of antibiotics .
Comparison with Similar Compounds
- 5,6,8-Trifluoroquinoline
- 6-Fluoroquinoline
- 7-Fluoroquinoline
Comparison: 3,6-Difluoro-8-quinolinol is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit distinct pharmacokinetic properties and a different spectrum of biological activities .
Properties
Molecular Formula |
C9H5F2NO |
|---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
3,6-difluoroquinolin-8-ol |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-5-2-7(11)4-12-9(5)8(13)3-6/h1-4,13H |
InChI Key |
ORXFFCQMRUTAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


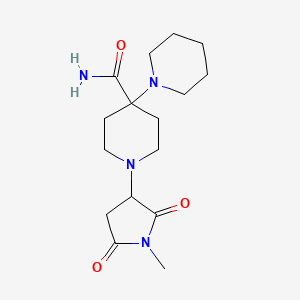


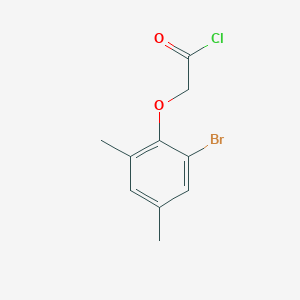
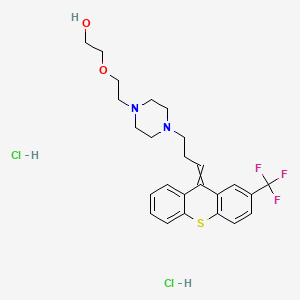
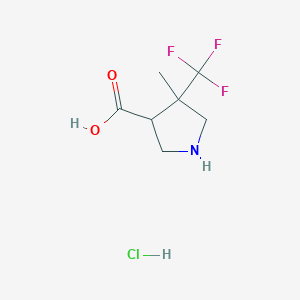

![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
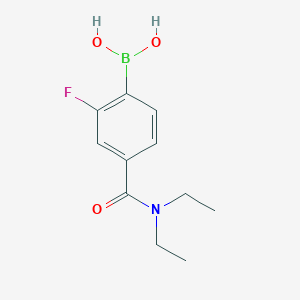
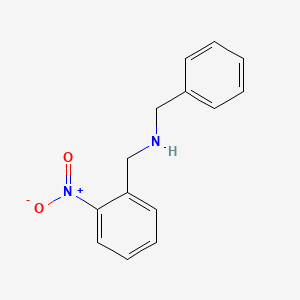
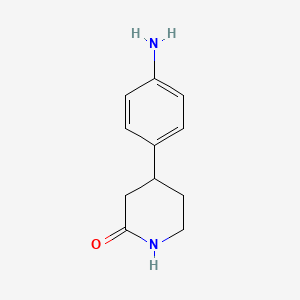
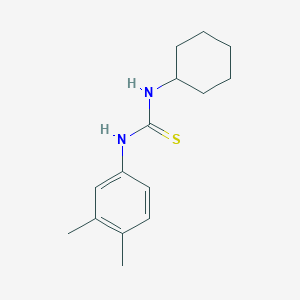
![2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole](/img/structure/B12445126.png)

